molecular formula C15H29N3O3 B7928520 [2-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7928520
M. Wt: 299.41 g/mol
InChI Key: KZEPYOWDSSZRPE-UNXYVOJBSA-N
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Description

Chemical Structure: The compound features a cyclohexyl core modified with:

  • A methyl-carbamic acid tert-butyl ester group at one position.
  • An (S)-2-amino-propionylamino (L-alanyl) substituent at the adjacent position.

Properties

IUPAC Name

tert-butyl N-[2-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-10(16)13(19)17-11-8-6-7-9-12(11)18(5)14(20)21-15(2,3)4/h10-12H,6-9,16H2,1-5H3,(H,17,19)/t10-,11?,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEPYOWDSSZRPE-UNXYVOJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCCCC1N(C)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 1354026-68-8 .
  • Molecular Weight : 299.42 g/mol .
  • Synthesis : Likely involves peptide coupling reagents (e.g., HBTU/DIPEA) and tert-butoxycarbonyl (Boc) protection, as seen in structurally related compounds .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) CAS Number References
[2-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester Reference compound C15H28N3O3 299.42 1354026-68-8
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)carbamate Lacks methyl group on carbamic acid C14H26N3O3 285.38 1354025-85-6
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid tert-butyl ester Piperidine ring replaces cyclohexyl; isopropyl group present C16H31N3O3 329.44 1401668-73-2
[2-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester Cyclopropyl group replaces methyl; acetyl instead of propionyl C16H29N3O3 311.42 1353964-29-0
2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester Pyrrolidine ring; ethyl-amino substituent C16H30N3O3 312.44 1354023-95-2

Impact of Structural Modifications

Cyclohexyl vs. Cyclohexyl derivatives generally exhibit higher conformational flexibility compared to rigid heterocycles.

Amino Acid Side Chains: The (S)-2-amino-propionylamino group in the target compound is replaced with thiopropionyl (), 3-methyl-butyryl (), or acetyl () moieties in analogs. Sulfur-containing groups (e.g., thiopropionyl) may enhance membrane permeability but reduce metabolic stability .

Cyclopropyl groups () increase rigidity, which could improve selectivity for biological targets .

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